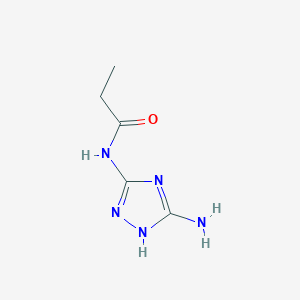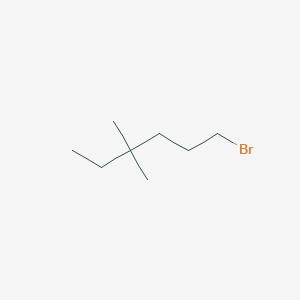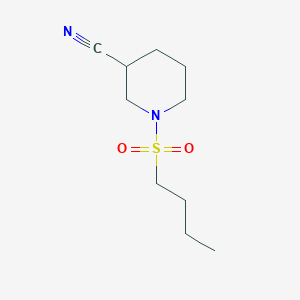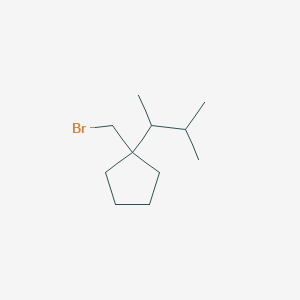
N-(5-amino-4H-1,2,4-triazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide is a chemical compound with the molecular formula C5H9N5O It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide can be achieved through multiple pathwaysThe choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine .
-
First Pathway
- Preparation of N-guanidinosuccinimide.
- Reaction with aliphatic amines under microwave irradiation.
- Nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.
-
Alternative Pathway
- Initial preparation of N-arylsuccinimides.
- Reaction with aminoguanidine hydrochloride under microwave irradiation.
Industrial Production Methods
Industrial production methods for N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the propanamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that the triazole ring plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Similar structure but with an amino group instead of an imino group.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole derivative with different substituents.
Uniqueness
N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its imino group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Eigenschaften
CAS-Nummer |
1334147-03-3 |
|---|---|
Molekularformel |
C5H9N5O |
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
N-(5-amino-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C5H9N5O/c1-2-3(11)7-5-8-4(6)9-10-5/h2H2,1H3,(H4,6,7,8,9,10,11) |
InChI-Schlüssel |
FHAHVVGYLTXXQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NNC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)


![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)




![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)

